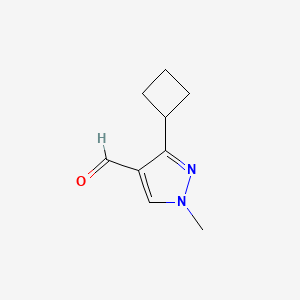

3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the CAS Number: 1824343-92-1 . It has a molecular weight of 164.21 .

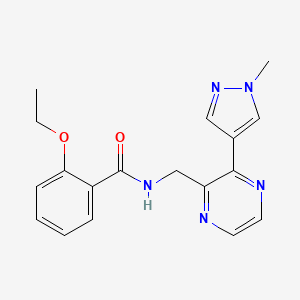

Molecular Structure Analysis

The InChI code for “3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde” is1S/C9H12N2O/c1-11-5-8(6-12)9(10-11)7-3-2-4-7/h5-7H,2-4H2,1H3 . This indicates the molecular structure of the compound. Chemical Reactions Analysis

While specific chemical reactions involving “3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde” are not available, pyrazoles in general can undergo various reactions. For instance, they can be formed through a radical addition followed by intramolecular cyclization .Physical And Chemical Properties Analysis

“3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde” is a solid compound . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Chemical Behavior

- Cyclohexylamine reacts with pyrazole derivatives to produce compounds through nucleophilic substitution and condensation, followed by hydrolysis, demonstrating the reactivity of such compounds in forming crystalline structures with specific hydrogen bonding patterns and electronic polarization. This suggests potential applications in designing materials with desired structural and electronic properties (Orrego Hernandez et al., 2015).

Antimicrobial Applications

- Pyrazole derivatives have been synthesized and reacted with chitosan to form Schiff bases, which were screened for their antimicrobial activity against a variety of bacterial and fungal strains. The results indicated the antimicrobial activity was dependent on the type of Schiff base moiety, suggesting potential for developing targeted antimicrobial agents (Hamed et al., 2020).

Heterocycles Synthesis

- Novel heterocycles have been synthesized using pyrazole-based precursors, indicating the utility of such compounds in constructing complex molecular architectures potentially useful in pharmaceuticals and materials science (Baashen et al., 2017).

Biological Evaluation

- Multicomponent reactions involving pyrazole derivatives have led to the development of polyhydroquinoline scaffolds, showing significant antibacterial, antitubercular, and antimalarial activities. This suggests the role of pyrazole derivatives in synthesizing bioactive compounds for therapeutic applications (Sapariya et al., 2017).

Catalytic Applications

- Basic ionic liquids have been used as catalysts for synthesizing benzo[b]pyran derivatives from aldehydes, including pyrazole-4-carbaldehyde derivatives, showcasing the potential of these compounds in catalyzed synthetic processes (Ranu et al., 2008).

Safety and Hazards

Propiedades

IUPAC Name |

3-cyclobutyl-1-methylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11-5-8(6-12)9(10-11)7-3-2-4-7/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYNGRPYRYZRQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2CCC2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2925285.png)

![9-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2925291.png)

![2-(4-acetylpiperazin-1-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2925299.png)

![1-(Chloromethyl)-3-(2-ethoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2925300.png)

![2-[(4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetonitrile](/img/structure/B2925306.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2925308.png)